molecular formula C15H25ClN2O3 B3061228 2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride CAS No. 69781-24-4

2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride

Cat. No.: B3061228
CAS No.: 69781-24-4
M. Wt: 316.82 g/mol
InChI Key: JTOKECMTNYNKBC-UHFFFAOYSA-N
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Description

2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride is a chemical compound with a complex structure that includes an amino group, an ethoxy group, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride typically involves multiple steps. One common method starts with the preparation of 3-amino-4-ethoxybenzoic acid, which is then reacted with diethylaminoethyl chloride under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including as a local anesthetic.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may inhibit sodium channels in nerve cells, preventing the transmission of pain signals. The compound’s structure allows it to bind to these channels and block their function, leading to its anesthetic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research .

Properties

CAS No.

69781-24-4

Molecular Formula

C15H25ClN2O3

Molecular Weight

316.82 g/mol

IUPAC Name

2-(diethylamino)ethyl 3-amino-4-ethoxybenzoate;hydrochloride

InChI

InChI=1S/C15H24N2O3.ClH/c1-4-17(5-2)9-10-20-15(18)12-7-8-14(19-6-3)13(16)11-12;/h7-8,11H,4-6,9-10,16H2,1-3H3;1H

InChI Key

JTOKECMTNYNKBC-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CCOC(=O)C1=CC(=C(C=C1)OCC)N.[Cl-]

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC(=C(C=C1)OCC)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride
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2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride
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2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride
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2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride
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2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride
Reactant of Route 6
2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride

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